molecular formula C16H18ClN3O3S B2451105 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE CAS No. 683768-81-2

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE

Cat. No.: B2451105
CAS No.: 683768-81-2
M. Wt: 367.85
InChI Key: YUDSUPLURQDPCG-UHFFFAOYSA-N
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Description

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a chlorobenzenesulfonyl group, a pyridine ring, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE typically involves multiple steps. One common approach starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is synthesized by reacting 4-chlorobenzene with chlorosulfuric acid at elevated temperatures . This intermediate is then reacted with an appropriate amine to introduce the methyl-amino group. The final step involves coupling this intermediate with a pyridine derivative under controlled conditions to form the desired butyramide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the pyridine ring and butyramide moiety distinguishes it from simpler sulfonyl chlorides and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-20(24(22,23)15-6-4-13(17)5-7-15)12-2-3-16(21)19-14-8-10-18-11-9-14/h4-11H,2-3,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSUPLURQDPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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